molecular formula C29H27FN6O6S2 B2871644 ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393849-75-7

ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2871644
CAS No.: 393849-75-7
M. Wt: 638.69
InChI Key: ZFEUBCSBNHGMKM-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a 4-methyl-3-nitrobenzamido-methyl moiety at position 3. The triazole ring is further linked via a thioacetamido bridge to a dihydrocyclopenta[b]thiophene scaffold esterified with an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN6O6S2/c1-3-42-28(39)25-20-5-4-6-22(20)44-27(25)32-24(37)15-43-29-34-33-23(35(29)19-11-9-18(30)10-12-19)14-31-26(38)17-8-7-16(2)21(13-17)36(40)41/h7-13H,3-6,14-15H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEUBCSBNHGMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Triazole-Thioacetamido Derivatives

Example Compound ():
Ethyl 2-(2-((5-((2-chloro-6-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structural Differences: Benzamido Substituent: The target compound has a 4-methyl-3-nitrobenzamido group, while the analog in features a 2-chloro-6-fluorobenzamido group. Triazole Substituent: The target compound’s triazole is substituted with 4-fluorophenyl, whereas the analog has a 4-nitrophenyl group. The nitro group may confer stronger π-π stacking interactions but reduces solubility compared to the fluorophenyl group.
  • Synthetic Pathway: Both compounds likely share a common intermediate, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, which undergoes cyanoacetylation and subsequent cyclization with thioureas or isothiocyanates .

Simpler Cyclopenta[b]thiophene Carboxylates

Example Compound (): Ethyl 2-[(4-phenylbenzoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structural Simplicity: Lacks the triazole-thioacetamido chain, replaced by a single 4-phenylbenzoylamino group.
  • Physicochemical Properties:
    • Molecular Weight: 391.5 g/mol () vs. ~600 g/mol (estimated for the target compound).
    • Lipophilicity: The target compound’s XLogP3 is expected to be higher (>6) due to additional aromatic and nitro groups, compared to 5.9 for the simpler analog .

Triazole-Thione Derivatives

Example Compounds ():
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones

  • Biological Relevance: The thione group in compounds may act as a metal-binding site, unlike the thioether linkage in the target compound.

Spectroscopic Data

  • IR Spectroscopy: Target Compound: Expected C=O stretches at ~1680 cm⁻¹ (ester and amide), NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹, and absence of C=S bands due to thioether formation . Analog in : Shows C=S stretches at 1247–1255 cm⁻¹ and NH stretches at 3278–3414 cm⁻¹, confirming thione tautomerism .

Data Table: Key Comparisons

Property/Feature Target Compound Analog Compound
Molecular Formula C₃₁H₂₈FN₅O₅S₂ (estimated) C₂₉H₂₂ClF₂N₅O₅S₂ C₂₃H₂₁NO₃S
Molecular Weight (g/mol) ~600 ~628 391.5
Key Functional Groups Triazole, thioether, nitro, fluorophenyl Triazole, thioether, nitro, chlorobenzamido Benzamide, cyclopentane-thiophene
XLogP3 ~6.5 (estimated) ~6.8 5.9
Synthetic Yield Not reported 46% Not reported
IR Stretches (cm⁻¹) C=O (~1680), NO₂ (~1520/1350) C=O (~1675), C-Cl (~750) C=O (~1715), NH (~3300)

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